molecular formula C16H21N5O3 B7105261 tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate

tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate

Cat. No.: B7105261
M. Wt: 331.37 g/mol
InChI Key: ZDUOVOSNGZSGLE-UHFFFAOYSA-N
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Description

tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate: is a complex organic compound that features a tert-butyl group, a triazole ring, and a carbamate moiety

Properties

IUPAC Name

tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)17-9-8-14(22)20-12-6-4-5-7-13(12)21-18-10-11-19-21/h4-7,10-11H,8-9H2,1-3H3,(H,17,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUOVOSNGZSGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate typically involves multiple steps. One common approach is to start with the appropriate aniline derivative, which is then reacted with a triazole-containing reagent under suitable conditions to form the intermediate product. This intermediate is subsequently treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may involve the use of nucleophiles or electrophiles under controlled temperatures and pH.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate involves its interaction with specific molecular targets. The triazole ring and carbamate group are key functional groups that can interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    tert-butyl N-[3-oxo-3-[2-(triazol-2-yl)anilino]propyl]carbamate: can be compared with other compounds containing similar functional groups, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, may enhance its stability and reactivity compared to other similar compounds.

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